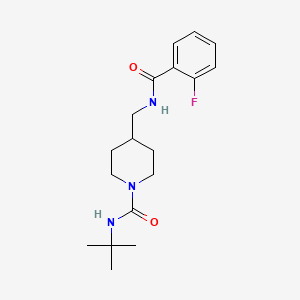
N-(tert-butyl)-4-((2-fluorobenzamido)methyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-4-((2-fluorobenzamido)methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-4-((2-fluorobenzamido)methyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.
Attachment of the 2-fluorobenzamido group: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Final modifications: Any additional functional groups can be introduced through various organic reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
N-(tert-butyl)-4-((2-fluorobenzamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of N-(tert-butyl)-4-((2-fluorobenzamido)methyl)piperidine-1-carboxamide would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
- N-(tert-butyl)-4-((2-chlorobenzamido)methyl)piperidine-1-carboxamide
- N-(tert-butyl)-4-((2-bromobenzamido)methyl)piperidine-1-carboxamide
Uniqueness
The presence of the 2-fluorobenzamido group in N-(tert-butyl)-4-((2-fluorobenzamido)methyl)piperidine-1-carboxamide may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its analogs with different substituents.
特性
IUPAC Name |
N-tert-butyl-4-[[(2-fluorobenzoyl)amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O2/c1-18(2,3)21-17(24)22-10-8-13(9-11-22)12-20-16(23)14-6-4-5-7-15(14)19/h4-7,13H,8-12H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOARESLLTYDYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
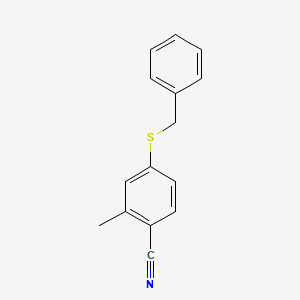
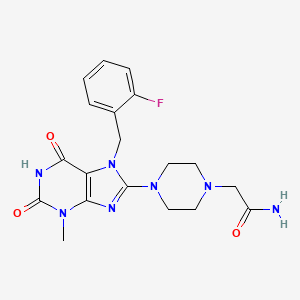
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2672416.png)
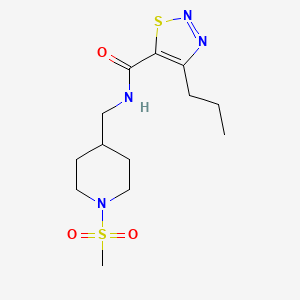
![ethyl 2-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2672430.png)
![8-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline](/img/structure/B2672433.png)
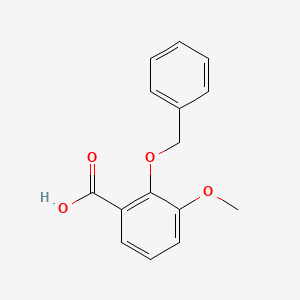
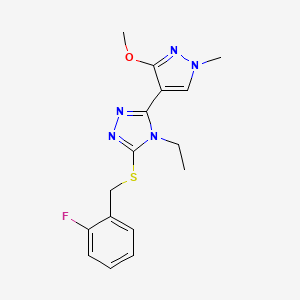
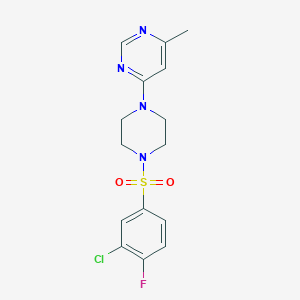
![3-[5-(Methoxymethyl)oxolan-2-yl]morpholine](/img/structure/B2672422.png)
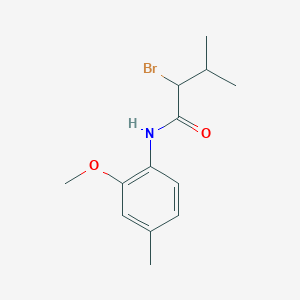
![3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B2672424.png)
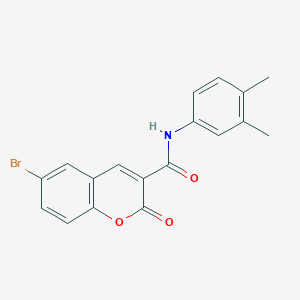
![5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B2672429.png)
